REACTION_CXSMILES
|
[N+:1]([C:4]1([N+:20]([O-:22])=[O:21])[CH2:11][NH:10][CH2:9][C:8]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:7][N:6]([N:18]=[O:19])[CH2:5]1)([O-:3])=[O:2].S(=O)(=O)(O)[OH:24].[N+:28]([O-])([OH:30])=[O:29]>>[N+:18]([N:6]1[CH2:7][C:8]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:9][N:10]([N+:28]([O-:30])=[O:29])[CH2:11][C:4]([N+:1]([O-:3])=[O:2])([N+:20]([O-:22])=[O:21])[CH2:5]1)([O-:24])=[O:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(CN(CC(CNC1)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])N1CC(CN(CC(C1)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |